molecular formula C16H26N2O B096058 N,N-Dibutyl-2-(methylamino)benzamide CAS No. 15236-36-9

N,N-Dibutyl-2-(methylamino)benzamide

Cat. No.: B096058
CAS No.: 15236-36-9
M. Wt: 262.39 g/mol
InChI Key: PZKKEOMNHNBKCI-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(methylamino)benzamide is a benzamide derivative characterized by a 2-(methylamino) substituent on the benzene ring and two butyl groups attached to the amide nitrogen. For instance, N,N-Dibutyl-2-methylbenzamide (ChemSpider ID: 197413) shares a similar backbone, with a molecular formula of C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .

Properties

CAS No.

15236-36-9

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N,N-dibutyl-2-(methylamino)benzamide

InChI

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)14-10-8-9-11-15(14)17-3/h8-11,17H,4-7,12-13H2,1-3H3

InChI Key

PZKKEOMNHNBKCI-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1NC

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1NC

Synonyms

N,N-Dibutyl-o-(methylamino)benzamide

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares N,N-Dibutyl-2-(methylamino)benzamide with structurally similar benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Reference ID
N,N-Dibutyl-2-methylbenzamide C₁₆H₂₅NO 247.38 - 2-methylbenzene
- N,N-dibutyl
Lipophilic backbone for drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 - 3-methylbenzene
- N-(2-hydroxy-1,1-dimethylethyl)
Metal-catalyzed C–H functionalization
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) C₁₂H₉N₃O₅S 307.28 - 5-nitrothiazole
- Acetoxy group
Antiparasitic agent
N-(4-Acetylphenyl)-2-(methylamino)benzamide C₁₇H₁₇N₃O₂ 295.34 - 2-(methylamino)benzene
- N-(4-acetylphenyl)
Kinase inhibitor intermediate

Key Observations :

  • Lipophilicity : The dibutyl groups in N,N-Dibutyl-2-methylbenzamide increase hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or nitro groups) .
  • Biological Activity: The 2-(methylamino) group in N-(4-acetylphenyl)-2-(methylamino)benzamide may enhance hydrogen bonding, critical for kinase inhibition . Nitazoxanide’s nitro-thiazole moiety confers antiparasitic activity .
  • Synthetic Utility : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are valued for their N,O-bidentate directing groups, enabling metal-catalyzed C–H functionalization .

Impact of Substituents

  • N-Alkylation : Dibutyl groups improve membrane permeability but may reduce aqueous solubility .
  • Amino vs. Methylamino: The methylamino group at position 2 (vs.

Research Findings

  • Metal-Catalyzed Reactions : Analogs with directing groups (e.g., N,O-bidentate in ) show promise in facilitating C–H bond activation .
  • Antiparasitic Activity : Nitazoxanide’s efficacy against parasites highlights the importance of electron-withdrawing groups (e.g., nitro) in benzamide design .

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueApplicationExample Data
HPLC Purity analysisRetention time = 8.2 min (C18 column, acetonitrile/water)
XRD Crystal structureSpace group P2₁/c, Z = 4
ITC Binding affinityΔH = -12.5 kcal/mol, Kd = 45 nM

Q. Table 2: Troubleshooting Synthesis Challenges

IssueSolution
Low yieldOptimize stoichiometry (1.2:1 amine:acid ratio) or switch to EDC/HOBt coupling .
Byproduct formationAdd molecular sieves to absorb water or use anhydrous solvents.

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